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2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B6279588
CAS No.: 1849297-11-5
M. Wt: 153.1
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Description

Significance of Pyrimidine (B1678525) and Acetamide (B32628) Scaffolds in Molecular Design

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in various biological systems. It is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. researchgate.netgsconlinepress.com This natural prevalence has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. bohrium.com The pyrimidine ring can be found in various vitamins, including thiamine (B1217682) and riboflavin. researchgate.netgsconlinepress.com Its derivatives have been developed as chemotherapeutic agents with wide clinical applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. gsconlinepress.commdpi.comresearchgate.net The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, and the ring system itself can participate in various interactions with biological targets. bohrium.com

The acetamide scaffold is another important functional group in drug design and development. archivepp.comtaylorandfrancis.com Acetamide derivatives are found in numerous small-molecule drugs and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. archivepp.comnih.gov The acetamide group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target. It is also a functional group that can be modified to fine-tune the pharmacokinetic properties of a drug candidate. archivepp.comresearchgate.net

Overview of the 2-(pyrimidin-2-yloxy)acetamide Structural Motif

The this compound molecule incorporates both the pyrimidine and acetamide scaffolds, linked by an ether bond. This specific arrangement results in a unique chemical entity with the potential for diverse biological activities. The pyrimidine ring provides a platform for various chemical modifications, while the acetamide moiety can influence the molecule's solubility and binding interactions. The presence of the pyrimidin-2-yloxy group attached to an acetamide moiety is a key feature of this compound. smolecule.com

The molecular structure allows for potential interactions with biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for the development of new therapeutic agents. smolecule.com The compound's structure suggests potential interactions with biological molecules, given the presence of the pyrimidine and phenyl rings, which are common in many biologically active compounds. ontosight.ai

Research Trajectories and Academic Relevance of Pyrimidine-Acetamide Derivatives

The combination of pyrimidine and acetamide functionalities has led to extensive research into the synthesis and biological evaluation of pyrimidine-acetamide derivatives. These derivatives have shown promise in a variety of therapeutic areas.

Anticancer Activity: Pyrimidine-based acetamide derivatives have been investigated for their potential as anticancer agents. smolecule.comnih.gov Some studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. tandfonline.com For instance, certain bis-pyrimidine acetamides have demonstrated better anticancer activity against human colorectal carcinoma cell lines than the standard drug 5-fluorouracil. nih.gov The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). tandfonline.com

Antimicrobial Activity: The development of novel antimicrobial agents is a critical area of research due to increasing antibiotic resistance. gsconlinepress.com Pyrimidine-acetamide derivatives have shown significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. smolecule.comnih.gov Some synthesized bis-pyrimidine acetamide derivatives have exhibited better minimum inhibitory concentration (MIC) values than the reference drugs cefadroxil (B1668780) and fluconazole. nih.gov

Antiviral Activity: Derivatives of 2-(pyridin-3-yloxy)acetamide, which are structurally related to this compound, have been explored as potential anti-HIV agents. researchgate.net These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Other Therapeutic Areas: The versatility of the pyrimidine-acetamide scaffold has led to its exploration in other therapeutic areas as well. For example, derivatives have been studied as anticonvulsant agents and for their potential in treating neurological disorders. mdpi.comjapsonline.com

The ongoing research into pyrimidine-acetamide derivatives highlights their academic relevance and potential for the development of new and effective therapeutic agents. The ability to synthesize a wide range of derivatives allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the biological activity and pharmacokinetic properties of these compounds.

Properties

CAS No.

1849297-11-5

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Pyrimidin 2 Yloxy Acetamide and Analogues

Strategies for O-Alkylation in Pyrimidine (B1678525) Systems

The formation of the ether linkage in 2-(pyrimidin-2-yloxy)acetamide is a critical step in its synthesis. This is typically achieved through O-alkylation of a pyrimidine precursor. Various strategies have been developed to facilitate this transformation efficiently.

Nucleophilic Substitution Approaches for Ether Linkage Formation

A cornerstone of ether synthesis in organic chemistry is the Williamson ether synthesis, a versatile and widely used method that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgnih.govicm.edu.plresearchgate.net This reaction typically involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide, displacing the halide and forming an ether.

In the context of this compound synthesis, this can be envisioned in two primary ways:

Route A: The reaction of a pyrimidin-2-olate salt with a haloacetamide derivative (e.g., 2-chloroacetamide).

Route B: The reaction of a 2-halopyrimidine with a hydroxyacetamide derivative.

The success of the Williamson ether synthesis is often dependent on factors such as the nature of the solvent, the base used to generate the alkoxide, and the steric hindrance around the reacting centers. researchgate.net

Alkylation of Hydroxypyrimidines with Haloacetamides

A common and direct approach for the synthesis of this compound and its analogues is the alkylation of a 2-hydroxypyrimidine (B189755) precursor with a suitable haloacetamide. This method follows the principles of the Williamson ether synthesis, where the hydroxyl group of the pyrimidine is first deprotonated to form a more nucleophilic pyrimidinolate anion, which then attacks the electrophilic carbon of the haloacetamide.

For instance, the synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide begins with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate. researchgate.net This initial step forms the corresponding methyl ester, which is then converted to the desired acetohydrazide. A similar strategy involves the reaction of 4,6-diamino-pyrimidine-2-thiol with 2-chloro-N-phenylacetamide in the presence of a base like potassium hydroxide to yield 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. nih.gov While this example illustrates S-alkylation, the underlying principle of nucleophilic substitution by a heterocyclic anion on a haloacetamide is directly analogous to the O-alkylation of hydroxypyrimidines.

Starting PyrimidineAlkylating AgentBaseSolventProductYield (%)Reference
6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-oneMethyl chloroacetateNot specifiedNot specifiedMethyl 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetateNot specified researchgate.net
4,6-diamino-pyrimidine-2-thiol2-chloro-N-phenylacetamidePotassium hydroxideEthanol2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide88-96 nih.gov

Functional Group Transformations on the Acetamide (B32628) Moiety

Once the core structure of this compound is established, further derivatization can be achieved by modifying the acetamide functional group. These transformations can introduce a variety of substituents, leading to a library of analogues with potentially diverse properties.

Amidation Reactions and Amide Bond Formation

The formation of the amide bond is a fundamental transformation in organic synthesis. In the context of producing analogues of this compound, this can be achieved by reacting a 2-(pyrimidin-2-yloxy)acetic acid derivative with a desired amine. A common method for this transformation involves the activation of the carboxylic acid, for example, by converting it to an acid chloride.

For example, the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides involves the chlorination of [4-methylphenylsulphonamido] alkanoic acids with thionyl chloride to form the acid chloride in situ. This reactive intermediate is then condensed with 2-aminopyridine to yield the final acetamide product. youtube.com A similar strategy can be applied to 2-(pyrimidin-2-yloxy)acetic acid, which can be reacted with various amines to produce a range of N-substituted this compound analogues.

Carboxylic Acid PrecursorAmineCoupling MethodProductReference
[4-methylphenylsulphonamido] alkanoic acids2-aminopyridineThionyl chloride (for acid chloride formation)N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides youtube.com
2-(pyrimidin-2-yloxy)acetic acidVarious aminesAcid chloride formation or other coupling agentsN-substituted 2-(pyrimidin-2-yloxy)acetamidesGeneral Method

Modifications of the α-Carbon of the Acetamide

The α-carbon of the acetamide moiety, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, allowing for the introduction of various substituents at the α-position. youtube.comlibretexts.org

A common modification is α-alkylation, where the enolate is reacted with an alkyl halide in an SN2 reaction. youtube.comlibretexts.org For this reaction to be effective, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete formation of the enolate. libretexts.orgyoutube.com This prevents side reactions such as self-condensation of the starting acetamide. The choice of the alkylating agent is typically limited to primary and some secondary alkyl halides, as tertiary halides tend to undergo elimination reactions. libretexts.org

Another potential modification is α-halogenation, which can be achieved by treating the enolate with an electrophilic halogen source. The resulting α-haloacetamide can then serve as a precursor for further nucleophilic substitution reactions at the α-carbon.

Starting MaterialReagentsModificationProductReference
Ketone/Ester/Amide1. LDA (or other strong base) 2. Alkyl halide (R-X)α-Alkylationα-Alkyl substituted carbonyl compound youtube.comlibretexts.org
Ketone/Ester/Amide1. LDA (or other strong base) 2. Electrophilic halogen source (e.g., NBS, NCS)α-Halogenationα-Halo substituted carbonyl compoundGeneral Method

Derivatization of the Pyrimidine Ring System

The pyrimidine ring itself offers multiple positions for derivatization, allowing for the synthesis of a wide array of analogues. Both electrophilic and nucleophilic substitution reactions can be employed to introduce various functional groups onto the pyrimidine core of this compound.

Nucleophilic aromatic substitution (SNAr) is a more common pathway for the derivatization of pyrimidines, especially those bearing good leaving groups such as halogens. researchgate.net For example, 2-chloropyrimidine can readily undergo nucleophilic substitution with various nucleophiles. researchgate.net In the context of this compound analogues, a synthetic strategy could involve starting with a dihalopyrimidine, selectively performing a nucleophilic substitution with a hydroxyacetamide, and then further modifying the remaining halogenated position. For example, the reaction of 2-amino-4,6-dihydroxypyrimidine with excess phosphorus oxychloride in the presence of triethylamine yields 2-amino-4,6-dichloropyrimidine. google.com One of these chloro groups could potentially be displaced by a hydroxyacetamide, followed by substitution of the second chloro group with another nucleophile.

Pyrimidine SubstrateReagentReaction TypeProductReference
2-substituted pyrimidine-4,6-dionesNitrating agentElectrophilic Nitration5,5-gem-dinitropyrimidine-4,6-diones nih.gov
BenzeneBr2, FeBr3Electrophilic HalogenationBromobenzene libretexts.org
2-chloropyrimidineVarious aminesNucleophilic Aromatic Substitution2-aminopyrimidines researchgate.net
2-amino-4,6-dihydroxypyrimidinePOCl3, TriethylamineChlorination2-amino-4,6-dichloropyrimidine google.com

Substituent Introduction via Electrophilic and Nucleophilic Pathways

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry and the most common method for synthesizing the this compound scaffold. The C2, C4, and C6 positions of the pyrimidine ring are electron-poor and thus activated for attack by nucleophiles, especially when a good leaving group, such as a halogen, is present at one of these positions.

The synthesis of the ether linkage in this compound analogues is typically achieved by reacting a 2-halopyrimidine with a hydroxyacetamide or, conversely, a pyrimidin-2-ol (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) with a haloacetamide in the presence of a base. A parallel strategy has been demonstrated in the synthesis of sulfur analogues. For instance, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide was synthesized by reacting 4,6-diamino-pyrimidine-2-thiol with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide, achieving yields of 88-96%. This reaction highlights the efficacy of displacing a leaving group with a side chain to form the final product.

The reactivity of halogens at different positions on the pyrimidine ring can be exploited for selective functionalization. For example, in 5-bromo-2,4-dichloropyrimidine, nucleophilic substitution occurs sequentially. The first substitution, often with an amine, typically happens at the C4 position. The second substitution at the C2 position requires harsher conditions, and the C5 bromine can subsequently be used in cross-coupling reactions.

Interactive Data Table: Nucleophilic Substitution for Synthesis of Pyrimidine Acetamide Analogues

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyrimidine ring is significantly more challenging than nucleophilic substitution. The electron-withdrawing nature of the two ring nitrogens deactivates the nucleus towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the ring nitrogens can be protonated, further deactivating the ring.

Electrophilic substitution, when it does occur, preferentially takes place at the C5 position, which is the most electron-rich carbon in the ring. To facilitate this, the pyrimidine ring must typically be substituted with strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups. These groups activate the ring, making it more susceptible to electrophilic attack. For a molecule like this compound, the 2-alkoxy group is only a modest activator, and therefore, forcing conditions would likely be required for any electrophilic substitution, with the reaction expected to proceed slowly and in low yield at the C5 position.

Heterocyclic Annulation Strategies for Fused Systems

Heterocyclic annulation involves the construction of a new ring fused to the existing pyrimidine core, leading to bicyclic and polycyclic systems with diverse properties. These strategies typically rely on the presence of appropriate functional groups on the pyrimidine ring that can participate in cyclization reactions.

A common approach involves using a pyrimidine with vicinal functional groups or a functional group that can react with a bifunctional reagent. For example, 2-aminopyrimidine derivatives are key precursors for the synthesis of imidazo[1,2-a]pyrimidines. The reaction of a 2-aminopyrimidine with an α-haloketone is a classical method to construct the fused imidazole ring.

Similarly, other fused systems can be accessed from appropriately substituted pyrimidines.

Thieno[2,3-d]pyrimidines: These can be synthesized from pyrimidine precursors bearing a thiol group and a suitable side chain that can undergo cyclization.

Pyrimido[4,5-b]quinolines: These are often formed via multicomponent reactions, for instance, by reacting a 6-aminopyrimidine with an aldehyde and a 1,3-dicarbonyl compound.

Triazolo[1,5-a]pyrimidines and Tetrazolo[1,5-a]pyrimidines: These can be synthesized from pyrimidine derivatives containing hydrazine or chloro substituents that react with reagents like thiourea or sodium azide, respectively.

For an analogue of this compound to be used in annulation, it would first need to be functionalized, for example, with an amino group at the C4 or C6 position. This amino-substituted pyrimidine could then serve as a platform for building fused heterocyclic systems.

Interactive Data Table: Examples of Heterocyclic Annulation on Pyrimidine Cores

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.com The rapid and uniform heating provided by microwaves can accelerate reactions, such as the nucleophilic substitution required to form the ether linkage in this compound, as well as the cyclocondensation reactions used to form the pyrimidine ring itself. For example, the synthesis of various fused pyrimidine derivatives, such as thieno[2,3-d]pyrimidines and imidazo[1,2-a]pyrimidines, has been successfully achieved under microwave irradiation with significant improvements over conventional heating methods. mdpi.commdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, which utilizes ultrasonic irradiation, is another green technique that enhances chemical reactivity through acoustic cavitation. beilstein-archives.org This method has been effectively used for the synthesis of pyrimidines and their fused derivatives. nih.govsemanticscholar.org Ultrasound can promote reactions by creating localized high-temperature and high-pressure zones, leading to faster reaction rates and higher yields. The synthesis of pyrimidine derivatives has been reported under ultrasonic irradiation, often under solvent-free conditions or in green solvents like water, showcasing the method's environmental benefits. beilstein-archives.orgresearchgate.netresearchgate.net

Solvent-Free and Alternative Solvent Systems: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many synthetic protocols for pyrimidines have been developed under solvent-free conditions, often coupled with microwave or ultrasound energy sources. dntb.gov.ua When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred. The synthesis of certain pyrazine carboxamides, which are structurally related to pyrimidines, has been demonstrated in water, highlighting the potential for aqueous-based syntheses. nih.gov

Catalytic Methods: The use of catalysts, particularly reusable or metal-free catalysts, is another important green chemistry strategy. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been used for the N-arylation of aminopyrimidines, providing an efficient route to complex derivatives. mdpi.com Research into more sustainable catalytic systems continues to be an active area, aiming to replace stoichiometric reagents with catalytic alternatives.

Interactive Data Table: Green Chemistry Approaches in Pyrimidine Synthesis

Advanced Spectroscopic and Crystallographic Characterization of 2 Pyrimidin 2 Yloxy Acetamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(pyrimidin-2-yloxy)acetamide. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the acetamide (B32628) side chain. The pyrimidine ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position (H-5) would likely appear as a triplet, due to coupling with the two equivalent protons at the 4- and 6-positions (H-4, H-6). These H-4 and H-6 protons would, in turn, appear as a doublet, coupling with the H-5 proton. The methylene (B1212753) protons (-CH₂-) of the acetamide group are expected to resonate as a singlet, as they have no adjacent protons to couple with. The amide protons (-NH₂) may appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift. The carbons of the pyrimidine ring will appear in the aromatic region, with the carbon atom bonded to the oxygen (C-2) showing a characteristic downfield shift due to the electronegative oxygen atom. The methylene carbon (-CH₂-) will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H-4, H-6~8.6Doublet~158
Pyrimidine H-5~7.1Triplet~117
-OCH₂-~4.9Singlet~67
-C(O)NH₂~7.5 (broad)Singlet-
Pyrimidine C-2--~164
Pyrimidine C-4, C-6--~158
Pyrimidine C-5--~117
-CH₂---~67
C=O--~169

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other experimental conditions.

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key correlation or cross-peak would be observed between the signal for the H-5 proton and the signal for the H-4/H-6 protons of the pyrimidine ring. This confirms their adjacent relationship on the ring. The absence of other cross-peaks for the methylene and amide protons would support their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon. Similarly, it would link the signals of the pyrimidine protons (H-4, H-5, H-6) to their corresponding carbon atoms (C-4, C-5, C-6). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. wikipedia.orgsdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, a correlation would be expected between the methylene protons (-OCH₂-) and the C-2 carbon of the pyrimidine ring, confirming the ether linkage. Additionally, correlations between the methylene protons and the carbonyl carbon (C=O) would solidify the structure of the acetamide side chain.

The choice of deuterated solvent for an NMR experiment can significantly influence the chemical shifts of protons and carbons. reddit.com These solvent effects arise from differing interactions between the solvent and solute molecules, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). researchgate.netmdpi.com

For this compound, changing from a non-polar solvent like deuterochloroform (CDCl₃) to a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would likely cause notable changes. illinois.eduucla.edu The chemical shift of the amide (-NH₂) protons is particularly sensitive; in DMSO-d₆, hydrogen bonding with the solvent's sulfoxide (B87167) oxygen can lead to a significant downfield shift and sharper signals compared to in CDCl₃. The pyrimidine ring protons may also experience shifts due to the different magnetic environments created by the surrounding solvent molecules. researchgate.net Aromatic solvents like benzene-d₆ can induce significant shifts by creating a diamagnetic shielding or deshielding cone of anisotropy, which can help in resolving overlapping signals observed in other solvents. reddit.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govmdpi.com These techniques are complementary and together provide a comprehensive vibrational profile. For this compound, key functional groups include the pyrimidine ring, the ether linkage (C-O-C), and the primary amide group (-CONH₂).

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Amide (-NH₂)N-H Stretch (asymmetric & symmetric)3350 - 3180Weak-Medium
Aromatic C-HC-H Stretch3100 - 3000Strong
Aliphatic C-H (-CH₂-)C-H Stretch (asymmetric & symmetric)2960 - 2850Medium
Amide C=OC=O Stretch (Amide I band)1680 - 1650Medium
Pyrimidine RingC=C and C=N Stretches1600 - 1450Strong
Amide N-HN-H Bend (Amide II band)1640 - 1590Medium
Ether (Ar-O-CH₂)C-O-C Stretch (asymmetric)1275 - 1200Medium
Ether (Ar-O-CH₂)C-O-C Stretch (symmetric)1075 - 1020Weak

Note: Frequencies are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions. nist.gov

A detailed analysis of the vibrational spectra allows for the confirmation of specific structural features.

Amide Group: The primary amide group exhibits several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3350-3180 cm⁻¹ region. The most intense band in the IR spectrum for the amide is usually the "Amide I" band, found around 1680-1650 cm⁻¹, which is primarily due to the C=O stretching vibration. researchgate.netmdpi.com The "Amide II" band, appearing near 1640-1590 cm⁻¹, results from a combination of N-H bending and C-N stretching modes. mdpi.com

Pyrimidine Ring: The pyrimidine ring will show a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net The C=C and C=N double bond stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

Ether Linkage: The presence of the aryl-alkyl ether linkage is confirmed by the characteristic C-O-C stretching bands. The asymmetric stretch is typically stronger in the IR spectrum and is expected around 1275-1200 cm⁻¹, while the symmetric stretch may be observed near 1075-1020 cm⁻¹.

Vibrational spectroscopy can offer insights into the three-dimensional structure and intermolecular interactions of the compound, particularly in the solid state. The precise positions of the N-H and C=O stretching bands of the amide group are highly sensitive to hydrogen bonding. In a condensed phase, intermolecular hydrogen bonds of the type N-H···O=C can form between molecules, leading to a shift in these bands to lower frequencies (a redshift) compared to their positions in a dilute, non-polar solution where the molecule is largely isolated. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network, which in turn influences the molecular conformation and crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₇N₃O₂), the calculated molecular weight is approximately 165.14 g/mol . A high-resolution mass spectrometry (HRMS) experiment would be expected to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a predictable manner based on the strengths of its chemical bonds. The analysis of these fragments helps to piece together the molecular structure.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the pyrimidine ring and the ether oxygen, leading to the formation of a pyrimidin-2-one radical cation or a related fragment.

Loss of the acetamide moiety: Fragmentation could occur at the ether linkage, resulting in the loss of the •OCH₂CONH₂ radical (mass ≈ 74) or a neutral CH₂CONH molecule, leaving a charged pyrimidine fragment.

Fragmentation of the side chain: A common fragmentation for amides is the loss of the amino group (•NH₂, mass ≈ 16) or the entire amide functional group as a neutral molecule. Cleavage of the C-C bond in the side chain could lead to the formation of a [M - CONH₂]⁺ ion.

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint, confirming the molecular weight via the molecular ion peak ([M]⁺ or [M+H]⁺) and supporting the proposed structure through its characteristic fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.netmdpi.com For this compound, HRMS would be crucial for confirming its molecular formula, C₆H₇N₃O₂.

Based on its chemical formula, the theoretical exact mass of the neutral molecule and its protonated form can be calculated. These values are fundamental for the identification of the compound in a high-resolution mass spectrum.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₆H₈N₃O₂⁺ 154.0611
[M+Na]⁺ C₆H₇N₃O₂Na⁺ 176.0430

Fragmentation Pathways and Mechanistic Interpretation

In mass spectrometry, after ionization, molecules can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. nih.govsapub.org For this compound, the fragmentation is expected to be influenced by the stability of the pyrimidine ring and the lability of the ether and amide linkages.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve initial cleavage at the ether bond, which is a common fragmentation site in similar structures. The charge may be retained on either the pyrimidine or the acetamide fragment, leading to characteristic daughter ions.

Key Predicted Fragmentation Steps:

Alpha-cleavage adjacent to the ether oxygen: This could lead to the loss of the acetamide group as a neutral species, resulting in a protonated 2-hydroxypyrimidine (B189755) ion.

Cleavage of the C-O bond of the ether: This would generate a pyrimidin-2-yl cation and an acetamide radical, or a pyrimidine radical and an acetamide cation.

Fragmentation of the acetamide side chain: Loss of ketene (B1206846) (CH₂=C=O) from the acetamide moiety is a common fragmentation pathway for N-acetyl compounds.

Ring fragmentation of the pyrimidine: At higher collision energies, the stable pyrimidine ring itself may fragment, although this is generally less favorable than the cleavage of the side chain.

These predicted pathways are based on the general principles of mass spectral fragmentation and analysis of related pyrimidine derivatives. sapub.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com Although no specific crystal structure has been reported for this compound, we can infer its likely crystallographic properties by examining the structures of analogous pyrimidine derivatives. vensel.orgnih.gov

Crystal System, Space Group, and Unit Cell Parameters

Based on the analysis of similar small organic molecules, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. These systems are prevalent for molecules of this type due to their symmetry and packing efficiencies. vensel.org The space group would likely be one of the centrosymmetric groups common for chiral molecules, for instance, P2₁/c for the monoclinic system or Pca2₁ for the orthorhombic system.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8-12
b (Å) ~5-9
c (Å) ~15-20
α (°) 90
β (°) ~95-105
γ (°) 90
Volume (ų) ~1200-1800

Note: These values are estimations based on related structures and serve as a predictive guide.

Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound will be governed by a network of intermolecular interactions. The presence of the amide group with its N-H donor and C=O acceptor sites strongly suggests the formation of hydrogen bonds. These hydrogen bonds are expected to be a dominant feature, likely forming chains or dimeric motifs that link the molecules together.

Furthermore, the aromatic pyrimidine ring is capable of participating in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would further stabilize the crystal lattice. It is common for pyrimidine-containing structures to exhibit offset stacking arrangements. vensel.org The interplay between hydrogen bonding and π-π stacking will ultimately dictate the three-dimensional architecture of the crystal.

Computational and Theoretical Investigations of 2 Pyrimidin 2 Yloxy Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. researchgate.netnih.gov These methods are used to determine molecular geometries, energies, and other electronic characteristics with a favorable balance of accuracy and computational cost. researchgate.netmdpi.com Combined experimental and theoretical DFT studies are often employed to elucidate the structural and electronic behavior of complex molecules. nih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nih.gov Using methods like the B3LYP functional with appropriate basis sets, the bond lengths, bond angles, and dihedral angles of 2-(pyrimidin-2-yloxy)acetamide can be calculated. researchgate.net These theoretical parameters provide a detailed three-dimensional picture of the molecule. The results of such calculations are often validated by comparing them with experimental data from techniques like X-ray crystallography, if available. nih.gov

The optimization process also yields crucial energetic information. By comparing the energies of different possible conformers, the most stable isomer can be identified. imist.ma This information is vital for understanding the molecule's preferred shape and how its structure influences its interactions and reactivity.

Table 1: Representative Geometric Parameters (Illustrative)
ParameterDescriptionTypical Calculated Value
C=OCarbonyl bond length in the acetamide (B32628) group~1.23 Å
C-NAmide C-N bond length~1.36 Å
C-O-CBond angle of the ether linkage~118°
N-C-NBond angle within the pyrimidine (B1678525) ring~126°

Note: The values in the table are illustrative and represent typical results obtained for similar molecular structures from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's ionization potential. rsc.org The LUMO is the innermost empty orbital, which can accept electrons, and its energy is associated with the electron affinity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov Analysis of the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. youtube.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)5.3

Note: The values in the table are illustrative, based on typical DFT calculations for related organic molecules, and serve to explain the concepts of FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. rsc.org These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. Regions with a positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. rsc.org Green areas indicate neutral potential. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, while positive potentials would be located around the amide hydrogen.

Quantum Chemical Topology (QCT) Analysis (e.g., QTAIM)

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the scalar fields derived from quantum mechanics, such as the electron density. elsevier.com The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. researchgate.net QTAIM allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds and other interactions based on the topology of the electron density, ρ(r). researchgate.netresearchgate.net

QTAIM analysis identifies critical points in the electron density where the gradient is zero. A Bond Critical Point (BCP) located between two atomic nuclei indicates a chemical bond or interaction path. researchgate.net The properties of the electron density at the BCP provide quantitative information about the nature of the interaction.

Key topological parameters at the BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP.

Shared interactions, such as covalent bonds, are characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0). researchgate.net In contrast, closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces, typically have low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0). researchgate.net This analysis can precisely characterize the covalent bonds within the pyrimidine and acetamide groups as well as potential weaker intramolecular non-covalent interactions. umn.edu

Table 3: QTAIM Topological Parameters at Bond Critical Points (Illustrative)
Bond/InteractionElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Interaction Type
C=O (covalent)> 0.30< 0Shared (Covalent)
C-C (covalent)~0.25< 0Shared (Covalent)
C-H···O (hydrogen bond)< 0.05> 0Closed-Shell (Non-covalent)

Note: The values are representative examples to illustrate how QTAIM parameters are used to classify chemical interactions.

Regions where ∇²ρ(r) < 0 correspond to Valence Shell Charge Concentrations (VSCCs), which align with the locations of covalent bonds and lone pairs as described in the Lewis model. Areas where ∇²ρ(r) > 0 are known as Valence Shell Charge Depletions (VSCDs). Analyzing the VSCCs and VSCDs for this compound allows for a precise description of electron localization in both bonding and non-bonding regions, offering a deeper understanding of the molecule's electronic framework and its resulting chemical properties.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide crucial insights into its flexibility and behavior in a biological environment.

Ligand Flexibility and Conformational Space Exploration

To understand the flexibility of this compound, an MD simulation would be initiated from a starting 3D structure of the molecule. This simulation would solve Newton's equations of motion for the system, allowing the molecule to twist, turn, and vibrate, thus exploring its conformational space. Key areas of flexibility would likely be the rotatable bonds, such as the C-O-C ether linkage and the C-C bond of the acetamide side chain.

By analyzing the simulation trajectory, researchers could identify the most stable (low-energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations of this compound would typically be performed in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions.

These simulations would reveal how water molecules interact with different parts of the compound. For instance, the nitrogen atoms in the pyrimidine ring and the oxygen and nitrogen atoms of the acetamide group would be expected to form hydrogen bonds with water. The analysis of these interactions helps in understanding the compound's solubility and how it is solvated, which are key determinants of its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Calculation and Model Development

To build a QSAR model for a series of compounds related to this compound, a dataset of these molecules and their corresponding measured biological activities (e.g., inhibitory concentrations) would be required. For each molecule, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a mathematical model that correlates a subset of these descriptors with the observed biological activity.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptors Description
Topological Molecular Weight, Wiener Index Describe the atomic connectivity and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO energies Relate to the electronic distribution and reactivity of the molecule.
Hydrophobic LogP Represents the lipophilicity of the molecule.

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule. |

This table is for illustrative purposes to show the types of descriptors that would be calculated in a QSAR study.

Predictive Modeling for Structure-Property Relationships

A well-validated QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. This predictive power is invaluable in drug discovery for prioritizing which new molecules to synthesize and test. For derivatives of this compound, a QSAR model could guide the design of new analogs with potentially improved potency by suggesting which structural modifications are likely to be beneficial.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is used to understand and predict how a small molecule like this compound might interact with a biological target at the atomic level.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The results would reveal the most likely binding mode of the compound and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is fundamental for understanding the mechanism of action and for designing more potent and selective molecules.

Table 2: Compound Names Mentioned

Compound Name

Based on a comprehensive search for computational and theoretical investigations, specific studies focusing solely on the chemical compound "this compound" are not available in the public domain. Research into related but more complex molecules containing the pyrimidin-2-yloxy moiety exists; however, extrapolating those findings to predict the specific properties of this compound would be scientifically unfounded.

Computational studies, such as binding mode prediction, energetic analysis, and reactivity prediction, are highly structure-dependent. The binding interactions and reactivity of a simple molecule like this compound would differ significantly from those of its larger, more substituted derivatives. Therefore, to maintain scientific accuracy and adhere to the strict outline provided, the requested article cannot be generated at this time due to the absence of direct research on the subject compound.

Chemical Reactivity and Mechanistic Pathways of 2 Pyrimidin 2 Yloxy Acetamide

Investigation of Nucleophilic and Electrophilic Reactivity

The electronic nature of the pyrimidine (B1678525) ring is a key determinant of its reactivity. As a π-deficient heterocycle, the pyrimidine nucleus is generally susceptible to nucleophilic attack. wikipedia.org Conversely, electrophilic substitution is less favorable and typically requires the presence of activating groups on the ring. wikipedia.org

The pyrimidine ring in 2-(pyrimidin-2-yloxy)acetamide features two nitrogen atoms, which withdraw electron density, making the carbon atoms electrophilic. The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are particularly electron-deficient and are the primary sites for nucleophilic aromatic substitution (SNAr). wikipedia.orgstackexchange.com The 2-position, being bonded to an oxygen atom, is activated towards nucleophilic attack. The oxygen atom, through its +M (mesomeric) effect, can donate electron density to the ring, which can influence the regioselectivity of electrophilic attack.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. wikipedia.org However, the presence of the oxygen atom at the C2 position can direct electrophiles to the C5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.org Reactions such as nitration and halogenation would be expected to occur at this position, albeit likely requiring forcing conditions.

Table 1: Predicted Reactivity of the Pyrimidine Ring in this compound

Reaction Type Reagent Type Predicted Site of Attack Rationale
Nucleophilic Aromatic Substitution Nucleophiles (e.g., amines, alkoxides) C4, C6 Electron deficiency at these positions due to the two ring nitrogens.

The acetamide (B32628) moiety introduces additional reactive sites. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield 2-hydroxypyrimidine (B189755) and acetamide. libretexts.orgrsc.org

The N-H bond of the acetamide is weakly acidic and can be deprotonated by a strong base. The resulting anion can then act as a nucleophile in subsequent reactions, such as alkylation or acylation. The reactivity of similar N-aryl acetamides has been documented, highlighting the potential for substitution reactions at the nitrogen atom. researchgate.net

Intramolecular Rearrangements and Cyclization Mechanisms

The structure of this compound, with a nucleophilic nitrogen atom in the side chain in proximity to the electrophilic pyrimidine ring, creates the potential for intramolecular reactions.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile in a side chain displaces a group on an aromatic ring to which it is attached via a linker. wikipedia.orgsynarchive.com In the case of this compound, the acetamide nitrogen, upon deprotonation, could act as the internal nucleophile. This nucleophile could then attack the C2 position of the pyrimidine ring, leading to the cleavage of the C-O ether bond and the formation of a new C-N bond. This would result in the formation of N-(pyrimidin-2-yl)glycinamide. For this rearrangement to occur, the pyrimidine ring typically requires activation by electron-withdrawing groups, although the inherent electrophilicity of the pyrimidine ring may be sufficient under certain conditions. wikipedia.org

Pyrimidine derivatives are common precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govscirp.orgderpharmachemica.com Intramolecular cyclization of this compound or its derivatives could lead to the formation of bicyclic or polycyclic structures. For instance, a reaction involving the acetamide side chain and a substituent at the C4 or C6 position of the pyrimidine ring could lead to the formation of a fused five- or six-membered ring. The specific reaction conditions and the nature of any additional substituents would dictate the outcome of such cyclization reactions.

Oxidation and Reduction Pathways

The pyrimidine ring in this compound can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. rsc.org This is typically achieved using oxidizing agents such as peroxy acids. N-oxidation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. The side chain could also be susceptible to oxidation under stronger conditions.

Reduction: The pyrimidine ring can be reduced to its dihydro or tetrahydro derivatives. rsc.orgresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation. The specific product obtained often depends on the reaction conditions and the substitution pattern of the pyrimidine ring. rsc.org The acetamide carbonyl group can also be reduced to an amine using strong reducing agents like lithium aluminum hydride. libretexts.org

Table 2: Potential Oxidation and Reduction Products of this compound

Reaction Type Reagent Potential Product(s)
Oxidation Peroxy acids (e.g., m-CPBA) This compound N-oxide
Reduction Sodium borohydride (NaBH₄) 2-((1,4,5,6-tetrahydropyrimidin-2-yl)oxy)acetamide

Hydrolysis and Stability Studies

Comprehensive research on the hydrolysis and stability of the specific chemical compound this compound is not extensively available in publicly accessible scientific literature. While general principles of amide and ether hydrolysis can provide a theoretical framework for predicting its behavior, detailed experimental studies, including kinetic data and degradation product analysis under various conditions, are not documented for this particular molecule.

The structure of this compound contains two key functional groups susceptible to hydrolysis: an acetamide group and a pyrimidine ether linkage. The stability of the compound would be significantly influenced by the pH and temperature of the environment.

General Principles of Amide and Ether Hydrolysis:

Amide Hydrolysis: The acetamide group (-NH-C=O) can undergo hydrolysis to yield acetic acid and 2-(pyrimidin-2-yloxy)amine. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is typically dependent on the concentration of the catalytic species (H+ or OH-) and the temperature.

Ether Hydrolysis: The ether linkage between the pyrimidine ring and the acetamide side chain (C-O-C) is generally more stable than the amide bond. Cleavage of this bond would likely require more forcing conditions, such as strong acid and high temperatures, to yield pyrimidin-2-ol and acetamide.

Expected Hydrolysis Products:

Based on these general principles, the potential hydrolysis products of this compound are outlined in the table below.

Initial CompoundPotential Hydrolysis Products
This compoundAcetic acid
2-(pyrimidin-2-yloxy)amine
Pyrimidin-2-ol
Acetamide

Hypothetical Stability Profile:

Without experimental data, a hypothetical stability profile can be proposed. The compound is likely to be most stable at a neutral or near-neutral pH. Under acidic or alkaline conditions, the rate of hydrolysis of the amide group is expected to increase. The ether linkage is anticipated to be relatively stable under mild conditions but may undergo cleavage under more extreme pH and temperature.

Future Research Directions:

To fully characterize the chemical reactivity and stability of this compound, detailed experimental studies are required. These would include:

Kinetic Studies: Measuring the rate of degradation of the compound at various pH values and temperatures to determine the rate constants and activation energies for the hydrolysis reactions.

Product Identification: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the degradation products formed under different conditions.

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidative stress) to identify potential degradation pathways and vulnerable points in the molecule.

Such studies would provide the necessary data to construct a comprehensive stability profile and understand the mechanistic pathways of degradation for this compound.

Coordination Chemistry of 2 Pyrimidin 2 Yloxy Acetamide Derivatives

Ligand Binding Properties of the Acetamide (B32628) and Pyrimidine (B1678525) Moieties

In the absence of direct studies on 2-(pyrimidin-2-yloxy)acetamide, the potential ligand binding properties can be inferred from the known behavior of its constituent functional groups. The pyrimidine ring contains two nitrogen atoms which are potential donor sites for coordination with metal ions. The lone pair of electrons on these nitrogen atoms can form coordinate bonds. Similarly, the acetamide group possesses two potential donor atoms: the carbonyl oxygen and the amide nitrogen.

The specific binding mode of this compound would depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed. The molecule could potentially act as a monodentate ligand, coordinating through one of the pyrimidine nitrogens or the carbonyl oxygen. Bidentate coordination is also a possibility, for instance, through one pyrimidine nitrogen and the carbonyl oxygen, which would form a stable chelate ring. The etheric oxygen linking the pyrimidine ring and the acetamide group is generally a weak donor and is less likely to be involved in coordination.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes involving this compound. Hypothetically, the synthesis of such complexes would likely involve the reaction of this compound with a metal salt in a suitable solvent. The choice of solvent would be crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction.

Characterization of any resulting metal complexes would employ a range of standard analytical techniques. Elemental analysis would be used to determine the empirical formula of the complex. Molar conductivity measurements in a suitable solvent would help to ascertain whether the anions are coordinated to the metal ion or are present as counter-ions. Techniques such as thermogravimetric analysis (TGA) could provide information about the thermal stability of the complexes and the presence of any coordinated or lattice solvent molecules.

Spectroscopic and Structural Analysis of Coordination Compounds

The spectroscopic and structural elucidation of any potential coordination compounds of this compound would be essential to understand the metal-ligand binding.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carbonyl) and C-N (amide) bonds in the IR spectrum of the ligand upon complexation would provide evidence of coordination through the acetamide moiety. Shifts in the vibrational modes of the pyrimidine ring would indicate its involvement in binding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the pyrimidine and acetamide groups upon coordination would provide insights into the binding sites.

UV-Visible Spectroscopy: For complexes involving transition metals, UV-Visible spectroscopy would be used to study the d-d electronic transitions, providing information about the geometry of the coordination sphere around the metal ion.

Structural Analysis:

Theoretical Studies on Metal-Ligand Interactions

In the absence of experimental data, theoretical studies, such as those employing Density Functional Theory (DFT), would be a valuable tool to predict the behavior of this compound as a ligand. Such studies could be used to:

Determine the most stable conformers of the ligand.

Calculate the electron density on the potential donor atoms to predict the most likely coordination sites.

Model the structures of hypothetical metal complexes and predict their geometries.

Analyze the nature of the metal-ligand bond in terms of its ionic and covalent character.

Simulate the vibrational spectra of the ligand and its potential complexes to aid in the interpretation of experimental IR spectra.

However, no such theoretical studies specifically on the metal-ligand interactions of this compound have been published.

Exploration of Biological Interactions and Mechanisms of 2 Pyrimidin 2 Yloxy Acetamide Analogues in Vitro Focus

In Vitro Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a foundational principle of modern pharmacology. Analogues of 2-(pyrimidin-2-yloxy)acetamide have been identified as potent inhibitors of several key enzymes implicated in a range of diseases, from cancer to bacterial infections.

In vitro screening and biochemical assays have successfully identified several specific enzyme targets for this class of compounds.

Aurora Kinases: A notable analogue, N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), was identified as a highly selective and potent inhibitor of Aurora kinases. nih.gov These are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. AMG 900 demonstrated significant activity against these enzymes, positioning it as a potential anticancer agent. nih.gov

N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE): As part of the search for novel antibiotics, pyrazole-based thioether analogues of acetamide (B32628), including a 2-(pyrimidin-2-yl)acetamide derivative, were synthesized and evaluated as inhibitors of DapE. mdpi.com This enzyme is essential for the lysine biosynthetic pathway in most bacteria, making it an attractive target because it is absent in mammals. mdpi.com The studies focused on DapE from Haemophilus influenzae (HiDapE). mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A series of pyrimidinylacetamide-based 2-pyridylureas were designed and synthesized as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.gov

SLACK Potassium Channels (KCNT1): A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were identified through high-throughput screening as inhibitors of SLACK sodium-activated potassium channels. nih.gov Gain-of-function mutations in the KCNT1 gene, which encodes for SLACK channels, are linked to severe forms of epilepsy. nih.gov

Understanding how these compounds inhibit their target enzymes is crucial for optimizing their design. Kinetic studies have provided valuable mechanistic data. For the pyrazole-based inhibitors of Haemophilus influenzae DapE, enzyme kinetic experiments were performed to elucidate the binding mode. mdpi.com The velocity of the enzyme was measured at various substrate concentrations in the presence of an inhibitor. Statistical analysis of the resulting data confirmed a competitive binding mode, indicating that the inhibitor binds to the active site of the enzyme and competes with the natural substrate. mdpi.com This competitive mechanism is over 100 times more likely than a noncompetitive one for the tested compounds. mdpi.com

Table 1: In Vitro Enzyme Inhibition by this compound Analogues
Analogue ClassEnzyme TargetMechanism of InhibitionSignificance
Phthalazin-1-amine derivativesAurora KinasesNot specifiedAnticancer activity nih.gov
Pyrazole-based thioether acetamidesDapE (H. influenzae)Competitive Inhibition mdpi.comAntibacterial potential mdpi.com
Pyrimidinylacetamide-based ureasVEGFR-2Not specifiedAnti-angiogenesis activity nih.gov
2-Aryloxy-N-(pyrimidin-5-yl)acetamidesSLACK Potassium Channel (KCNT1)Not specifiedPotential treatment for epilepsy nih.gov

Cell-Based Assays for Signaling Pathway Modulation (In Vitro)

Receptor Binding: Analogues have been specifically designed and tested for their ability to bind to cellular receptors. For instance, novel N,N-disubstituted pyrazolopyrimidine acetamides were synthesized and characterized for their binding affinity to the 18 kDa translocator protein (TSPO), which is overexpressed in activated microglia during neuroinflammation. mdpi.com In vitro affinity studies identified ligands with picomolar to nanomolar affinity for TSPO, demonstrating a significant enhancement in binding compared to standard reference compounds. mdpi.com Another study found that 2-(heteroaryl) pyrimidin acetamide derivatives can serve as antagonists for the human adenosine A2A (hA2A) receptor. researchgate.net

Modulation of Angiogenesis: The VEGFR-2 inhibiting pyrimidinylacetamide-based ureas were tested in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The most potent compound showed an IC50 value of 0.43 μM in a HUVEC proliferation assay. nih.gov Furthermore, this compound effectively inhibited the migration and the formation of capillary-like tube structures by HUVECs, which are key cellular processes in angiogenesis. nih.gov

Antiproliferative Activity: The Aurora kinase inhibitor AMG 900 was evaluated against a panel of cancer cell lines, including multidrug-resistant ones. nih.gov Its ability to inhibit cell growth demonstrated that its enzymatic activity translates to a functional effect at the cellular level. nih.gov Similarly, a series of pyrimidin-(1(2H)-yl)acetamide derivatives were screened for cytotoxic activity against various human cancer cell lines, showing moderate effects. researchgate.net

Phenotypic screening involves exposing cells to compounds and using high-content imaging to measure changes in cellular morphology, providing an unbiased way to identify bioactive molecules and infer their mechanism of action (MOA). nih.govbiorxiv.org While specific phenotypic screening data for this compound is not detailed in the provided context, the principles of this approach are relevant. By analyzing changes in features like nuclear size, cell compactness, and protein localization after treatment, researchers can group compounds with similar MOAs. nih.gov For example, compounds that inhibit microtubules induce characteristic changes, such as fragmented nuclei and increased cellular size. nih.gov This methodology can be applied to deconvolve the complex cellular effects of pyrimidine (B1678525) acetamide analogues and identify their primary targets or affected pathways.

Table 2: In Vitro Cellular Activities of this compound Analogues
Analogue ClassCell Line(s)Assay TypeObserved EffectKey Finding
Pyrazolopyrimidine acetamides-Receptor Binding (TSPO)High affinity bindingLigand GMA 15 showed a Ki of 60 pM mdpi.com
Pyrimidinylacetamide-based ureasHUVECProliferation, Migration, Tube FormationInhibition of angiogenesis processesCompound 16 had an IC50 of 0.43 μM in proliferation assay nih.gov
Phthalazin-1-amine derivativesCancer cell linesAntiproliferationActivity against multidrug-resistant cellsAMG 900 identified as a potent inhibitor nih.gov
Pyrimidin-(1(2H)-yl)acetamidesHuman cancer cell linesCytotoxicityModerate antiproliferative effectsDemonstrated potential for anticancer activity researchgate.net

Mechanistic Investigations of Antimicrobial Properties (In Vitro)

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Pyrimidine-containing compounds, including acetamide derivatives, have shown promise in this area. researchgate.netmdpi.com

In vitro antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A variety of pyrimidin-2-ol/thiol/amine derivatives have been evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains using the tube dilution method. researchgate.net

The mechanisms underlying these antimicrobial properties often involve the inhibition of essential bacterial enzymes or disruption of cellular structures.

Enzyme Inhibition: As previously mentioned, the inhibition of the bacterial enzyme DapE is a key mechanism for certain pyrazole-thioether acetamide analogues. mdpi.com Another potential target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. Molecular docking studies on thieno[2,3-d]pyrimidine derivatives, which share structural similarities, have shown a high affinity for the TrmD inhibitor's binding site, correlating with their observed antimicrobial activity against strains like P. aeruginosa. mdpi.com

Outer Membrane Permeabilization: For some 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, which demonstrated potent activity against Acinetobacter baumannii, the mechanism was investigated using N-phenylnaphthalen-1-amine (NPN) uptake assays. nih.gov The results showed that these compounds effectively permeabilized the outer membrane of the bacteria, comparable to the positive control polymyxin B. nih.gov This disruption of the bacterial membrane is a crucial aspect of their antimicrobial action.

Table 3: In Vitro Antimicrobial Activity of Pyrimidine Acetamide-Related Analogues
Analogue ClassTarget OrganismProposed MechanismKey Finding
2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-onesA. baumanniiOuter membrane permeabilizationA fluorinated derivative showed an MIC of 2 μg/mL, a 64-fold increase in potency nih.gov
Thieno[2,3-d]pyrimidine acetamidesGram-positive and Gram-negative bacteriaInhibition of TrmD (putative)Broad-spectrum activity observed mdpi.com
Pyrimidin-2-ol/thiol/amine derivativesVarious bacteria and fungiNot specifiedSeveral compounds showed significant activity, greater than standard drugs researchgate.net
Pyrazole-based thioether acetamidesH. influenzaeInhibition of DapEIdentified as a promising antibacterial target mdpi.com

Design and Synthesis of Novel 2 Pyrimidin 2 Yloxy Acetamide Derivatives for Specific Research Applications

Rational Design Principles for Analogue Generation

Rational drug design for generating analogues of a lead compound like 2-(pyrimidin-2-yloxy)acetamide involves a variety of strategies aimed at optimizing its interaction with a biological target. The pyrimidine (B1678525) moiety is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and can mimic natural pyrimidines to interfere with biological targets. rsc.orgmdpi.com The design of new derivatives often leverages this feature.

One key principle is the hybridization strategy , where pharmacophore fragments from different molecules known to have biological activity are combined. nih.gov For instance, a sulfonamide group could be incorporated into the this compound structure to create a hybrid molecule with potentially new or enhanced properties. nih.gov The rationale is to merge the beneficial characteristics of each pharmacophore into a single chemical entity. nih.gov

Another approach involves modifying the structure based on known structure-activity relationships (SAR) . For example, in a series of pyrimidinamine derivatives, introducing a pyridin-2-yloxy substructure was a key optimization step that led to compounds with excellent fungicidal activities. researchgate.net Similarly, for this compound analogues, systematic modifications can be made at various positions:

Substitution on the pyrimidine ring: Introducing different functional groups (e.g., halogens, alkyl, or trifluoromethyl groups) at the 4, 5, or 6 positions of the pyrimidine ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.

Varying the ether linkage: While the core structure specifies an oxygen atom, exploring other linkers (e.g., thioether, amine) constitutes another avenue for analogue generation.

Computational tools such as molecular docking are often employed to analyze possible interactions between designed compounds and their putative targets, helping to prioritize the synthesis of the most promising derivatives. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to generate novel chemical entities starting from a known active compound. uniroma1.itnih.gov These techniques aim to discover compounds with completely different core structures that still bind to the same biological target, potentially improving properties such as potency, selectivity, synthetic accessibility, or patentability. uniroma1.itresearchgate.net

Scaffold hopping involves replacing the central molecular framework—in this case, the pyrimidin-2-yloxy core—with a structurally distinct scaffold while maintaining the essential spatial arrangement of key interaction features. nih.gov The goal is to identify new chemotypes that retain the desired biological activity. researchgate.net A relevant example is the successful application of a scaffold hopping strategy to develop 2-(quinolin-4-yloxy)acetamides as potent antimycobacterial agents, starting from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold found in the drug candidate telacebec. nih.gov This demonstrates that the acetamide (B32628) side chain can be effectively presented by different heterocyclic systems to achieve a similar biological outcome. nih.gov

Bioisosteric replacement is a more subtle modification, involving the substitution of atoms or functional groups with other groups that have similar physical or chemical properties, leading to similar biological activity. nih.govu-strasbg.fr This approach can be used to fine-tune a molecule's properties, such as improving metabolic stability, reducing toxicity, or altering pharmacokinetics. u-strasbg.fr For the this compound scaffold, bioisosteric replacements could be applied at several positions.

The following table outlines potential bioisosteric replacements for different moieties within the this compound structure, based on common practices in medicinal chemistry. u-strasbg.frresearchgate.net

Original MoietyLocationPotential Bioisosteric Replacement(s)Rationale for Replacement
Pyrimidine RingCore ScaffoldPyridine, Triazine, Pyrazine, ThiazoleModify core electronics, hydrogen bonding capacity, and metabolic stability. researchgate.net
Ether Linkage (-O-)LinkerThioether (-S-), Methylene (B1212753) (-CH2-), Amine (-NH-)Alter bond angle, flexibility, and metabolic stability.
Amide Carbonyl (C=O)Side ChainSulfonamide (-SO2-), Reverse AmideChange hydrogen bonding pattern and electronic character. nih.gov
Terminal Amide (-NH2)Side ChainHydroxyl (-OH), Small Alkyl GroupsModulate polarity and hydrogen bonding potential.

These strategies are central to lead optimization, allowing chemists to systematically explore new chemical space around a validated pharmacophore. uniroma1.it

Combinatorial Library Synthesis and High-Throughput Screening for Chemical Probe Discovery

The discovery of novel chemical probes often relies on the synthesis and evaluation of large numbers of compounds. Combinatorial organic synthesis (COS) is a strategy that has shifted medicinal chemistry from the precise synthesis of single entities to the generation of large "libraries" or populations of related molecules. bohrium.com This approach is particularly effective when coupled with high-throughput screening (HTS) , an automated method for testing the biological activity of a vast number of compounds simultaneously. rsc.orgmdpi.com

The synthesis of a combinatorial library based on the this compound scaffold would involve reacting a common pyrimidine-containing intermediate with a diverse set of building blocks. For example, 2-(pyrimidin-2-yloxy)acetic acid could be amidated with a large collection of different amines to rapidly generate a library of N-substituted acetamide derivatives. This allows for the systematic exploration of the chemical space around the core scaffold. acs.org

A practical example of this approach can be seen in the development of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. rsc.org In this study, a series of 20 compounds was synthesized and subjected to high-throughput in vitro screening against a panel of 60 human tumor cell lines. rsc.org This process allowed for the rapid identification of several "hit" compounds with significant growth inhibitory activities against specific cancer cell types, particularly renal cancer. rsc.org The results demonstrated that certain compounds were more potent than existing drugs like sunitinib (B231) and sorafenib (B1663141) against these cell lines. rsc.org

The data from such a screening campaign can be summarized to highlight the most active compounds. The table below presents illustrative findings from the HTS of pyrimidine derivatives against selected cancer cell lines, as reported in the literature. rsc.org

Compound IDTarget Cancer Cell Line PanelActivity Metric (IC50)Observed Potency
12cRenal Cancer (UO-31)0.51 µMMost potent; 1.45x more active than Sunitinib
12fRenal Cancer (UO-31)0.62 µMHigh potency
12dRenal Cancer (UO-31)0.65 µMHigh potency
12jRenal Cancer (UO-31)0.81 µMGood potency
11Renal Cancer (UO-31)0.89 µMGood potency

This combination of combinatorial synthesis and HTS accelerates the discovery process, enabling the identification of promising lead structures that warrant further pharmacological investigation. rsc.org

Emerging Research Directions and Future Perspectives for 2 Pyrimidin 2 Yloxy Acetamide Chemistry

Advanced Material Science Applications (e.g., Polymer Chemistry, Self-Assembly)

The inherent properties of the pyrimidine (B1678525) and acetamide (B32628) moieties within 2-(pyrimidin-2-yloxy)acetamide make it a candidate for the development of advanced materials. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amide group can serve as both a hydrogen bond donor and acceptor. This functionality is crucial for directing the self-assembly of molecules into ordered supramolecular structures.

Potential Polymer Applications:

Incorporating this compound as a monomer or a functional side group in polymers could lead to materials with tailored properties. The pyrimidine unit can impart thermal stability and specific electronic characteristics to the polymer backbone. Furthermore, the hydrogen-bonding capabilities could be exploited to create self-healing polymers or materials with tunable mechanical properties.

Self-Assembling Systems:

The propensity for hydrogen bonding and potential for π-π stacking interactions between pyrimidine rings could enable the formation of complex, self-assembled architectures such as gels, liquid crystals, or nanofibers. These materials could find applications in areas ranging from drug delivery to organic electronics.

Potential ApplicationKey Structural FeatureAnticipated Property
Polymer Chemistry Pyrimidine ring, Acetamide groupThermal stability, Self-healing
Self-Assembly Hydrogen bonding, π-π stackingFormation of gels, liquid crystals

Chemical Biology Probes for Pathway Elucidation

In the realm of chemical biology, small molecules that can interact with biological systems in a specific manner are invaluable tools. This compound possesses structural motifs commonly found in biologically active compounds, suggesting its potential as a scaffold for the development of chemical probes.

By modifying the core structure of this compound with reporter tags such as fluorescent dyes or affinity labels, researchers could create probes to visualize and identify protein targets or to elucidate complex biological pathways. The pyrimidine core is a well-known pharmacophore that can interact with a variety of enzymes and receptors.

Hypothetical Probe Design:

Probe ComponentFunctionExample Modification
Recognition Element Binds to a specific biological targetThis compound core
Reporter Tag Allows for detection and visualizationFluorescein, Biotin
Linker Connects recognition element and tagAlkyl chain

Catalytic Applications and Ligand Design

The nitrogen atoms of the pyrimidine ring in this compound offer potential coordination sites for metal ions. This characteristic opens the door for its use as a ligand in catalysis. By forming complexes with transition metals, it could facilitate a range of organic transformations.

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of molecular discovery. mdpi.comaxxam.com These computational tools can analyze vast datasets of chemical information to predict the properties of new molecules, optimize synthetic routes, and identify promising candidates for various applications. researchgate.net

For a molecule like this compound, AI and ML algorithms could be employed to:

Predict Biological Activity: By training models on existing datasets of compounds with known biological activities, it may be possible to predict the potential targets and therapeutic applications of this compound and its derivatives. nih.gov

Optimize Material Properties: Machine learning models can guide the design of new polymers or self-assembling systems by predicting how structural modifications to the core molecule will affect the final material's properties.

Accelerate Synthesis Planning: AI tools can propose efficient synthetic pathways for novel derivatives, saving time and resources in the laboratory. researchgate.net

The synergy between computational prediction and experimental validation holds the key to unlocking the full potential of this compound and other novel chemical entities. mdpi.com

AI/ML ApplicationObjectivePotential Outcome
QSAR Modeling Predict biological activityIdentification of new drug leads
Materials Informatics Optimize material characteristicsDesign of novel functional materials
Retrosynthesis Plan efficient chemical synthesisAccelerated discovery of derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pyrimidin-2-yloxy)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : A nucleophilic substitution reaction is typically employed, where 2-chloroacetamide reacts with pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in acetonitrile). Key parameters include reaction time (e.g., 24 hours at room temperature), stoichiometric ratios, and solvent selection. Post-synthesis, filtration and solvent evaporation under reduced pressure yield the crude product, which is purified via recrystallization or chromatography .
  • Critical Considerations : Monitor reaction progress using TLC and optimize pH/temperature to minimize side reactions like hydrolysis of the acetamide group.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : Confirm the presence of the pyrimidine ring (aromatic protons at δ 8.5–9.0 ppm) and acetamide moiety (NH₂ signals at δ 6.5–7.0 ppm).
  • FTIR : Validate the carbonyl stretch (C=O at ~1650–1700 cm⁻¹) and pyrimidine C-O-C linkage (1200–1250 cm⁻¹).
  • Single-Crystal XRD : Resolve bond lengths and angles to confirm the planar geometry of the pyrimidine ring and acetamide connectivity .
    • Data Validation : Cross-reference experimental data with computational simulations (e.g., DFT) to address spectral anomalies.

Q. How can researchers address discrepancies in structural identification during synthesis (e.g., isomer formation)?

  • Case Study : A 2015 study misidentified a structural isomer due to incorrect starting materials, resolved via LC-HRMS/MS and ¹H-NMR .
  • Resolution Strategy :

  • Compare experimental NMR/IR data with theoretical predictions.
  • Use high-resolution mass spectrometry (HRMS) to distinguish isomers with identical molecular formulas.
  • Validate crystallization conditions to isolate pure enantiomers or regioisomers.

Advanced Research Questions

Q. What computational approaches are effective for predicting the biological interactions of this compound with target enzymes?

  • Molecular Docking Protocol :

  • Software : AutoDock 4.2 or Schrödinger Suite for ligand-protein docking.
  • Preparation : Energy-minimize the compound’s 3D structure (from XRD data) and retrieve target enzyme structures (e.g., SARS-CoV-2 proteases) from the PDB.
  • Analysis : Calculate binding affinities (ΔG) and visualize interactions (H-bonds, hydrophobic contacts) using tools like Discovery Studio .
    • Validation : Correlate docking results with in vitro assays (e.g., IC₅₀ measurements) to refine predictive models.

Q. How can SHELX software enhance the refinement of this compound’s crystal structure?

  • Refinement Workflow :

  • Data Input : Import high-resolution XRD data into SHELXL.
  • Parameterization : Adjust thermal displacement parameters (ADPs) and occupancy factors for disordered atoms.
  • Validation : Use R-factors and electron density maps to verify atomic positions .
    • Advanced Features : Leverage SHELXE for phase improvement in cases of twinned crystals or low-resolution data.

Q. What strategies mitigate contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Root Causes :

  • Solubility limitations in assay media.
  • Off-target interactions not modeled in docking studies.
    • Solutions :
  • Perform solubility optimization (e.g., DMSO/cosolvent systems).
  • Conduct kinetic studies (e.g., SPR, ITC) to measure binding thermodynamics and kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.